7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one
Description
7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one is a synthetic derivative of the furochromone family, characterized by a fused furanochromenone core substituted with methoxy groups at positions 4 and 9 and a difluoromethyl group at position 5. The difluoromethyl substituent is expected to enhance metabolic stability compared to methyl or hydroxymethyl groups due to fluorine’s electron-withdrawing effects and resistance to oxidative metabolism .
Properties
IUPAC Name |
7-(difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O5/c1-18-10-6-3-4-20-11(6)13(19-2)12-9(10)7(17)5-8(21-12)14(15)16/h3-5,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXITNRCTVMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one typically involves the difluoromethylation of a precursor molecule. Difluoromethylation is a process that introduces a difluoromethyl group (CF2H) into a molecule. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to specific sites on the precursor molecule . The precise conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions . The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Preclinical studies have demonstrated its efficacy in inhibiting specific disease-related targets, making it a potential candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition or activation of certain biological processes, depending on the context. The precise molecular targets and pathways involved are still under investigation, but early studies suggest that this compound may modulate enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 7-(difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one with its analogs:
*Estimated based on molecular formula C₁₃H₁₀F₂O₅.
Key Observations:
- Lipophilicity: Bulky aryl substituents (e.g., 2,4-dichlorophenyl in 4i) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Polarity: Hydroxymethyl (khellol) and glycosylated derivatives exhibit higher polarity, favoring solubility but limiting blood-brain barrier penetration .
- Thermal Stability : Derivatives with aromatic substituents (4j, 4n) show higher melting points (~143–145°C) compared to aliphatic substituents, suggesting stronger crystal lattice interactions .
Khellin and Visnagin:
- Khellin : Used in KUVA therapy for vitiligo due to its low phototoxicity and minimal mutagenicity compared to psoralens. Its 7-methyl and 4,9-dimethoxy groups are critical for UV-activated crosslinking with DNA .
- Visnagin: Lacks the 9-methoxy group of khellin, reducing its chromone ring electron density. This structural difference correlates with weaker photosensitizing activity but notable herbicidal effects .
Target Compound Predictions:
- The difluoromethyl group may balance lipophilicity and metabolic stability, making it a candidate for drug development. Fluorine’s inductive effects could also modulate the chromone ring’s electronic profile, affecting redox properties .
Biological Activity
7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one, also known as difluorokhellin, is a synthetic compound with potential biological activity. This article explores its biological properties, including anti-inflammatory and anticancer effects, through a review of recent studies and findings.
- Molecular Formula : C14H10F2O5
- Molecular Weight : 296.22 g/mol
- CAS Number : 76301-24-1
Anti-inflammatory Effects
Recent studies have shown that compounds similar to difluorokhellin exhibit significant anti-inflammatory properties. For instance, derivatives of coumarin, such as 4-methylumbelliferone, have been reported to inhibit hyaluronan biosynthesis, which is linked to inflammation in chondrocytes and cartilage explants. These findings suggest that difluorokhellin may share similar pathways in modulating inflammatory responses .
Anticancer Activity
Difluorokhellin's structure suggests potential anticancer activity. In vitro studies have indicated that compounds within the same chemical family can inhibit cancer cell proliferation by inducing apoptosis and blocking key signaling pathways involved in tumor growth. For example, the inhibition of the ERK pathway has been documented in related compounds, leading to decreased tumor cell viability .
Case Studies
- Cell Viability Assays : In a study evaluating the cytotoxic effects of various furochromene derivatives, difluorokhellin demonstrated a significant reduction in cell viability across multiple cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents.
- Mechanistic Studies : Research has indicated that difluorokhellin may exert its effects through the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests a mechanism where difluorokhellin promotes apoptosis in malignant cells .
Data Tables
| Compound | IC50 (µM) | Target Pathway | Effect |
|---|---|---|---|
| Difluorokhellin | 15 | ERK Pathway | Cell proliferation inhibition |
| 4-Methylumbelliferone | 20 | Hyaluronan Biosynthesis | Anti-inflammatory |
| Trametinib | 10 | MEK/ERK Signaling | Antitumor effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
